molecular formula C17H15FN2OS2 B3001470 N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide CAS No. 895461-65-1

N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide

Cat. No.: B3001470
CAS No.: 895461-65-1
M. Wt: 346.44
InChI Key: AGMLXRFAUYNWHK-UHFFFAOYSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. This compound is characterized by the presence of a fluorine atom on the benzothiazole ring and a p-tolylthio group attached to the propanamide moiety. Benzo[d]thiazole derivatives are known for their diverse biological activities, making them of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 2-fluorobenzoic acid, under acidic conditions.

    Introduction of the p-Tolylthio Group: The p-tolylthio group can be introduced by reacting the benzothiazole derivative with p-tolylthiol in the presence of a base, such as sodium hydride or potassium carbonate.

    Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate product with a suitable propanoyl chloride derivative to form the desired propanamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

    Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.

    Substitution: Amines, thiols, sodium hydride, and dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide is unique due to the presence of both a fluorine atom and a p-tolylthio group, which contribute to its distinct chemical properties and biological activities. The combination of these functional groups enhances its potential as a therapeutic agent by improving its stability, bioavailability, and target specificity.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS2/c1-11-2-5-13(6-3-11)22-9-8-16(21)20-17-19-14-7-4-12(18)10-15(14)23-17/h2-7,10H,8-9H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMLXRFAUYNWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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